molecular formula C15H14O2 B14131937 Phenol, 4-methoxy-2-(1-phenylethenyl)- CAS No. 62594-98-3

Phenol, 4-methoxy-2-(1-phenylethenyl)-

Cat. No.: B14131937
CAS No.: 62594-98-3
M. Wt: 226.27 g/mol
InChI Key: FZVGLYLNXHKKKP-UHFFFAOYSA-N
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Description

This compound is synthesized via iodine- or hydrobromic acid-mediated cyclization reactions, as evidenced by its presence in intermediates for isothiochromes and 1,3-dihydrobenzo[c]thiophenes .

Properties

CAS No.

62594-98-3

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

4-methoxy-2-(1-phenylethenyl)phenol

InChI

InChI=1S/C15H14O2/c1-11(12-6-4-3-5-7-12)14-10-13(17-2)8-9-15(14)16/h3-10,16H,1H2,2H3

InChI Key

FZVGLYLNXHKKKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Theoretical Basis

The Heck reaction represents one of the most versatile and widely employed methods for introducing styryl groups into aromatic systems. This palladium-catalyzed cross-coupling reaction between aryl halides and alkenes provides a direct route to the target compound.

The reaction proceeds through a catalytic cycle involving:

  • Oxidative addition of the aryl halide to Pd(0)
  • Alkene coordination and migratory insertion
  • β-hydride elimination to form the new carbon-carbon bond
  • Base-mediated catalyst regeneration

Starting Materials Selection

For the synthesis of 4-methoxy-2-(1-phenylethenyl)phenol, the following starting materials are recommended:

  • 2-Iodo-4-methoxyphenol or 2-bromo-4-methoxyphenol
  • Styrene
  • Palladium catalyst
  • Phosphine ligands
  • Appropriate base

Catalyst Systems

Various palladium catalysts have been investigated for styrenyl-selective Heck reactions. The catalyst choice significantly impacts both yield and stereoselectivity of the product.

Table 1: Palladium Catalyst Systems for Heck Coupling

Catalyst Ligand Advantages Disadvantages
Pd(OAc)₂ PPh₃ Readily available, good activity Moderate selectivity
Pd₂(dba)₃ P(o-tol)₃ High activity, good E-selectivity Sensitive to air, higher cost
PdCl₂ BINAP Excellent stereoselectivity Requires higher temperatures
Pd EnCat®40 - Recyclable, environmentally friendly Lower activity
Pd(PPh₃)₄ - Single component system Limited shelf stability

Reaction Conditions Optimization

The synthesis of 4-methoxy-2-(1-phenylethenyl)phenol via Heck coupling requires careful optimization of reaction parameters. Studies have demonstrated that temperature, solvent choice, and base significantly impact both yield and stereoselectivity.

Based on the literature, the following conditions have been identified as optimal:

Table 2: Optimized Reaction Conditions for Heck Coupling

Parameter Optimized Condition Effect on Reaction
Temperature 110-120°C Higher temperatures favor reaction completion but may decrease E-selectivity
Solvent Dimethylformamide or Dimethylacetamide Polar aprotic solvents facilitate dissolution of reactants and stabilize intermediates
Base Triethylamine or Sodium Acetate Moderately strong bases effectively neutralize HX byproducts without side reactions
Reaction Time 8-24 hours Extended time ensures complete conversion
Catalyst Loading 1-5 mol% Higher loading accelerates reaction but increases cost

Representative Procedure

A representative procedure for the synthesis of 4-methoxy-2-(1-phenylethenyl)phenol adapted from related Heck couplings is as follows:

  • In a flame-dried reaction vessel under nitrogen atmosphere, combine 2-iodo-4-methoxyphenol (1.0 equiv), palladium acetate (2-5 mol%), triphenylphosphine (4-10 mol%), and triethylamine (2.0 equiv) in anhydrous dimethylformamide.
  • Add styrene (1.2-1.5 equiv) and heat the reaction mixture to 110°C for 12-24 hours.
  • Monitor reaction progress by thin-layer chromatography or gas chromatography.
  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
  • Wash the organic layer with water, brine, and dry over anhydrous magnesium sulfate.
  • Remove solvent under reduced pressure and purify the crude product by column chromatography.

Expected yields range from 65-85% depending on specific conditions and starting material quality.

Alternative Synthetic Approaches

Ullmann-Type Coupling Followed by Functionalization

An alternative approach involves an Ullmann-type coupling to form a diphenylamine intermediate, followed by subsequent functionalization to introduce the styryl moiety. This approach is inspired by the methods described for related compounds.

The general strategy involves:

  • Copper-catalyzed coupling of 2-methyl-4-aminoanisole with o-chlorobenzoic acid
  • Decarboxylation to form the diphenylamine core
  • Functionalization of the methyl group to introduce the styryl moiety

Wittig and Horner-Wadsworth-Emmons Approaches

The Wittig and related olefination reactions provide another versatile route to synthesize the target compound:

  • Preparation of 4-methoxy-2-formylphenol from 4-methoxyphenol via formylation
  • Wittig reaction with benzyltriphenylphosphonium salt
  • Purification to obtain the desired styryl derivative

This approach offers excellent stereoselectivity but may require protection of the phenol hydroxyl group to prevent side reactions.

Styrenyl Carboxylic Acid Approach

Drawing from the research on stilbenoids and styryl carboxylic acids, another viable approach involves:

  • Olefination of 4-methoxy-2-formylphenol with thiophthalides under basic conditions
  • The reaction proceeds with high E-stereoselectivity and is atom-efficient
  • The only byproduct is elemental sulfur, making purification more straightforward

Sonogashira Coupling with Partial Reduction

Two-Step Process

A Sonogashira coupling followed by partial reduction offers a controlled route to the styryl derivative:

  • Copper/palladium-catalyzed coupling of 2-iodo-4-methoxyphenol with phenylacetylene
  • Partial reduction of the alkyne using Lindlar catalyst to obtain the desired (Z)-alkene
  • Alternatively, metal-mediated reduction to obtain the (E)-alkene

Optimized Reaction Conditions

Based on related Sonogashira protocols, the following conditions are recommended:

Table 3: Sonogashira Coupling Conditions

Reagent/Parameter Quantity/Condition Notes
2-Iodo-4-methoxyphenol 1.0 equiv Fresh material recommended
Phenylacetylene 1.2 equiv Distilled before use
Pd(PPh₃)₂Cl₂ 2-5 mol% Can be replaced with Pd(PPh₃)₄
Copper(I) iodide 5-10 mol% Freshly purified
Triethylamine 3.0 equiv Serves as both base and co-solvent
Solvent Tetrahydrofuran or Dioxane Anhydrous conditions
Temperature 50-70°C Higher temperatures may cause side reactions
Reaction time 4-12 hours Monitor by TLC

Direct Functionalization Approaches

C-H Activation Methods

Recent advances in C-H activation chemistry offer more direct routes to the target compound:

  • Palladium-catalyzed C-H activation of 4-methoxyphenol
  • Direct coupling with styrene derivatives
  • This approach eliminates the need for pre-functionalization of the starting material

While theoretically elegant, these methods typically require specialized catalysts and precise control of reaction conditions to achieve good regioselectivity.

Continuous Flow Methods

Advantages of Flow Chemistry

Continuous flow methods offer several advantages for the synthesis of 4-methoxy-2-(1-phenylethenyl)phenol:

  • Improved heat transfer and mixing
  • Enhanced safety when handling potentially hazardous reagents
  • Potential for scale-up without significant reoptimization
  • Ability to use supercritical carbon dioxide as a green solvent

Flow Heck Reaction Protocol

Based on research with related compounds, a continuous flow Heck protocol can be implemented:

  • A solution of 2-iodo-4-methoxyphenol and styrene in dimethylformamide is combined with a catalyst/base solution
  • The mixture is passed through a heated reactor coil at controlled residence times
  • The product stream is collected and processed

Table 4: Flow Reaction Parameters

Parameter Optimized Range Effect on Process
Flow Rate 0.5-2.0 mL/min Controls residence time
Residence Time 10-30 minutes Impacts conversion
Temperature 100-130°C Higher temperatures accelerate reaction
Pressure 5-10 bar Maintains liquid phase
Catalyst Loading 1-3 mol% Balances activity and cost

Purification and Characterization

Purification Methods

The crude 4-methoxy-2-(1-phenylethenyl)phenol typically requires purification:

  • Column chromatography using silica gel with hexane/ethyl acetate gradients
  • Recrystallization from appropriate solvent systems (methanol/water or hexane/dichloromethane)
  • For larger scale, consideration of distillation under reduced pressure

Analytical Characterization

Comprehensive characterization of the purified product should include:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR)
  • High-Performance Liquid Chromatography (HPLC) for purity determination
  • Mass Spectrometry for molecular weight confirmation
  • Infrared Spectroscopy for functional group identification

Comparative Analysis of Synthetic Methods

Efficiency Metrics

Table 5: Comparative Analysis of Synthetic Approaches

Synthetic Method Typical Yield (%) Step Count Stereoselectivity (E:Z) Scale-up Potential Green Chemistry Metrics
Heck Reaction 65-85 1-2 >9:1 Moderate Moderate (catalyst recovery possible)
Wittig Approach 55-75 3-4 3:1 to 9:1 Good Low (phosphine oxide waste)
Sonogashira/Reduction 60-80 2 Controllable Moderate Moderate (multiple metals)
C-H Activation 40-70 1 >9:1 Limited High (atom economy)
Flow Chemistry 70-90 1-2 >9:1 Excellent High (reduced solvent, energy efficiency)

Practical Considerations

When selecting a preparation method, several practical factors should be considered:

  • Starting material availability and cost
  • Required equipment and technical expertise
  • Scale of production needed
  • Purity requirements for the intended application
  • Environmental considerations and waste management

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(1-phenylethenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while reduction of the phenylethenyl group produces the corresponding alkane.

Comparison with Similar Compounds

Key Structural and Spectral Features:

  • Molecular Formula : C₁₅H₁₄O₂ (based on HR-MS m/z 238.0994 for a related derivative) .
  • NMR Data :
    • ¹H NMR : δ 3.87 (s, 3H, OCH₃), 5.30–5.96 (s, 2H, ethenyl protons), 6.81–7.98 (aromatic protons), 9.90 (s, 1H, aldehyde proton in derivative 2h) .
    • ¹³C NMR : Signals at δ 55.58 (OCH₃), 114.05–190.67 (aromatic and ethenyl carbons) .
  • IR : Strong absorption at 1684 cm⁻¹ (C=O stretch in aldehyde derivatives) .

The compound’s reactivity is attributed to the electron-donating methoxy group and the conjugated styrenyl moiety, which facilitate electrophilic substitutions and cyclization reactions .

Comparison with Similar Compounds

The structural and functional similarities and differences between 4-methoxy-2-(1-phenylethenyl)phenol and related phenolic derivatives are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Features Reference
4-Methoxy-2-(1-phenylethenyl)phenol -OCH₃ (C4), -CH=CHPh (C2) C₁₅H₁₄O₂ Styrenyl group enhances conjugation; used in heterocyclic synthesis .
4-Methoxy-2-(1-methoxypropenyl)phenol -OCH₃ (C4), -CH=C(OCH₃)CH₃ (C2) C₁₀H₁₂O₃ Methoxypropenyl group increases steric hindrance; lower thermal stability .
4-Ethyl-2-methoxyphenol -OCH₃ (C2), -CH₂CH₃ (C4) C₉H₁₂O₂ Ethyl group reduces aromatic conjugation; higher volatility .
2,4-Bis(tert-butyl)-6-(1-phenylethenyl)phenol -C(CH₃)₃ (C2, C4), -CH=CHPh (C6) C₂₂H₂₈O Bulky tert-butyl groups enhance hydrophobicity; used in polymer stabilization .
4-Chloro-2-(1-phenylethenyl)phenol -Cl (C4), -CH=CHPh (C2) C₁₄H₁₁ClO Chlorine substituent increases electrophilicity; higher reactivity in SNAr reactions .

Key Findings:

Substituent Effects on Reactivity: The styrenyl group in the target compound enables π-π stacking and participation in cycloaddition reactions, distinguishing it from alkyl-substituted analogs (e.g., 4-ethyl-2-methoxyphenol) . Electron-withdrawing groups (e.g., -Cl in 4-chloro-2-(1-phenylethenyl)phenol) increase electrophilicity, whereas methoxy groups enhance nucleophilic aromatic substitution (NAS) reactivity .

Thermodynamic and Spectral Differences: Compounds with bulky substituents (e.g., tert-butyl groups) exhibit higher melting points and lower solubility in polar solvents due to steric effects . IR and NMR shifts: The presence of a conjugated ethenyl group in the target compound results in downfield shifts in ¹H NMR (δ 5.30–5.96) compared to non-conjugated analogs .

Applications: The target compound is pivotal in synthesizing isothiochromes and benzo[c]thiophenes , while tert-butyl derivatives are employed in polymer stabilization . Simpler analogs (e.g., 4-ethyl-2-methoxyphenol) are found in plant by-products and essential oils, highlighting their natural occurrence .

Research Findings and Industrial Relevance

  • Synthetic Utility: The iodine-mediated cyclization of 4-methoxy-2-(1-phenylethenyl)phenol derivatives yields heterocycles with >80% efficiency, underscoring its value in medicinal chemistry .
  • Toxicity Profile: While specific safety data for the target compound is lacking, structurally similar phenols exhibit acute oral toxicity (Category 4) and skin irritation (Category 2) .
  • Computational Insights : Density-functional theory (DFT) studies confirm that electron-donating groups (e.g., -OCH₃) stabilize the compound’s HOMO-LUMO gap, enhancing its photochemical applications .

Biological Activity

Phenol, 4-methoxy-2-(1-phenylethenyl)-, also known by its CAS number 62594-98-3, is a compound of interest in various fields of biological and medicinal research. This article delves into its biological activity, synthesis, and potential applications based on diverse scientific literature.

Property Value
Molecular FormulaC12H14O2
Molecular Weight194.24 g/mol
IUPAC Name4-methoxy-2-(1-phenylethenyl)phenol
InChI KeyZRFGKXKZBESWQF-UHFFFAOYSA-N

Synthesis

The synthesis of Phenol, 4-methoxy-2-(1-phenylethenyl)- typically involves the following steps:

  • Starting Materials : The synthesis begins with p-methoxybenzaldehyde and a suitable vinyl reagent.
  • Reactions : A Wittig reaction or similar alkylation methods are often employed to introduce the phenylethenyl group.
  • Purification : The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Antioxidant Properties

Phenol derivatives are known for their antioxidant capabilities. Studies have shown that Phenol, 4-methoxy-2-(1-phenylethenyl)- exhibits significant free radical scavenging activity. This property is attributed to the presence of the methoxy group, which enhances electron donation ability, thereby stabilizing free radicals and reducing oxidative stress in cells.

Anticancer Activity

Recent research indicates that this compound has potential anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study Example : A study involving human breast cancer MCF-7 cells showed that treatment with Phenol, 4-methoxy-2-(1-phenylethenyl)- resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against tumor growth .

Anti-inflammatory Effects

In addition to its antioxidant and anticancer properties, this compound has been shown to exhibit anti-inflammatory effects. Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .

The biological activity of Phenol, 4-methoxy-2-(1-phenylethenyl)- is believed to be mediated through several pathways:

  • Antioxidant Mechanism : By donating electrons to free radicals, it neutralizes reactive oxygen species (ROS), thereby preventing cellular damage.
  • Apoptosis Induction : It activates caspases and modulates Bcl-2 family proteins, leading to programmed cell death in cancer cells.
  • Cytokine Modulation : It inhibits NF-kB signaling pathways that are responsible for inflammation and immune responses.

Research Findings Summary

A summary of key findings from recent studies on Phenol, 4-methoxy-2-(1-phenylethenyl)- is presented below:

Study Focus Findings Reference
Antioxidant ActivitySignificant free radical scavenging ability
Anticancer ActivityInduces apoptosis in MCF-7 breast cancer cells
Anti-inflammatory EffectsDownregulates TNF-alpha and IL-6

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